5,7-Difluoro-4-hydroxy-2-methyl-quinoline

Description

Properties

IUPAC Name |

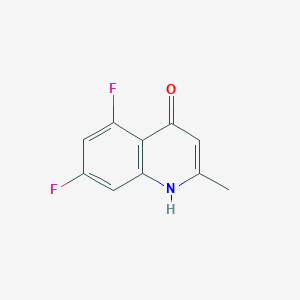

5,7-difluoro-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO/c1-5-2-9(14)10-7(12)3-6(11)4-8(10)13-5/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQNOZAYGQYDOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656280 |

Source

|

| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-40-6 |

Source

|

| Record name | 5,7-Difluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Difluoro-4-hydroxy-2-methyl-quinoline synthesis methods

Technical Guide: Synthesis of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline

Executive Summary

This technical guide details the synthesis of This compound (also known as 5,7-difluoro-2-methylquinolin-4-ol), a critical heterocyclic scaffold used in the development of fluoroquinolone antibiotics, agrochemicals (e.g., fungicides), and bio-isosteres for drug discovery.

The protocol relies on the Conrad-Limpach synthesis , a robust method enabling the construction of the 4-hydroxyquinoline core from an aniline and a

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the C4-N and C4-C4a bonds, revealing two primary precursors: 3,5-Difluoroaniline and Ethyl Acetoacetate .

-

Target Molecule: this compound

-

Key Disconnection: N-C2 and C4-C4a cyclization.

-

Precursors:

-

3,5-Difluoroaniline: Provides the benzo-fused ring with the correct 5,7-fluorination pattern.

-

Ethyl Acetoacetate: Provides the C2-C3-C4 fragment and the 2-methyl substituent.

-

Regioselectivity Logic:

3,5-Difluoroaniline is symmetric with respect to the amino group (

Reaction Mechanism (Conrad-Limpach)

The reaction proceeds in two distinct stages:[1][2][3][4][5]

-

Condensation (Kinetic Control): Formation of the

-anilinocrotonate (enamine) at lower temperatures ( -

Cyclization (Thermodynamic Control): Thermal electrocyclic ring closure at high temperatures (

250°C) followed by elimination of ethanol.

Figure 1: Mechanistic pathway of the Conrad-Limpach synthesis for this compound.

Experimental Protocol

Phase 1: Preparation of Ethyl 3-(3,5-difluoroanilino)crotonate

Objective: Isolate the enamine intermediate to ensure clean cyclization.

Reagents:

-

3,5-Difluoroaniline (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 eq - Catalyst)

-

Toluene or Benzene (Solvent)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3,5-difluoroaniline (e.g., 12.9 g, 100 mmol), ethyl acetoacetate (15.6 g, 120 mmol), p-TsOH (170 mg), and Toluene (150 mL).

-

Reflux: Heat the mixture to vigorous reflux. Water generated during imine formation will azeotrope into the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (approx. 3–6 hours). Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.

-

Workup: Cool to room temperature. Wash the organic layer with saturated

(2 x 50 mL) and brine. Dry over -

Concentration: Evaporate the solvent under reduced pressure to yield the crude enamine as a viscous oil or low-melting solid.

-

Note: This intermediate is often stable enough for the next step without recrystallization.

-

Phase 2: Thermal Cyclization (The Critical Step)

Objective: Effect the ring closure using high-temperature flash pyrolysis.

Reagents:

-

Crude Enamine (from Phase 1)

-

Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) - Solvent carrier for heat transfer.

Safety Warning: This step involves temperatures

Procedure:

-

Pre-heating: In a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and a short-path distillation head (to remove EtOH), heat Dowtherm A (10 mL per gram of enamine) to a rolling boil (250–257°C ).

-

Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A or add it dropwise directly to the boiling solvent.

-

Crucial: The addition rate must be slow enough to maintain the solvent temperature above 245°C. If the temperature drops, cyclization stalls, and polymerization side-reactions dominate.

-

-

Reaction: Ethanol is evolved immediately. Maintain reflux for 15–30 minutes after addition is complete.

-

Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature. The product often precipitates as the solution cools.

-

Isolation:

-

Dilute the reaction mixture with Hexane or Petroleum Ether (approx. equal volume to Dowtherm A) to promote full precipitation of the quinoline.

-

Filter the solid using a Büchner funnel.

-

Washing: Wash the filter cake copiously with Hexane (to remove Dowtherm A) and then cold Acetone (to remove tars).

-

-

Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Characterization & Data

| Parameter | Specification / Expectation |

| Appearance | Off-white to pale beige powder. |

| Melting Point | > 280°C (Decomposition is common for high-melting quinolones). |

| Solubility | Soluble in hot DMSO, DMF; sparingly soluble in alcohols; insoluble in water/hexane. |

| 1H NMR (DMSO-d6) | |

| 19F NMR | Two distinct signals (approx -108 ppm and -112 ppm) corresponding to C5-F and C7-F. |

| MS (ESI+) | [M+H]+ = 196.05 (Calculated for |

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Incomplete water removal in Step 1. | Ensure Dean-Stark is functioning; use fresh molecular sieves. |

| Tar Formation | Temperature dropped during addition in Step 2. | Increase Dowtherm volume; add enamine slower; ensure temp >245°C. |

| Product Oiling Out | Impurities in Dowtherm A. | Use fresh Dowtherm A; wash final solid thoroughly with hexane. |

| Regioisomers | (Not applicable for 3,5-difluoro) | If using 3-fluoroaniline, separation of 5- and 7- isomers is required. |

References

-

Conrad, M., & Limpach, L. (1887).[6] "Ueber das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Bradford, L., et al. (1947). "The preparation of 7-chloro-4-hydroxyquinoline and its intermediates." Journal of the Chemical Society, 437-445. (Foundational protocol for Dowtherm A cyclization). Link

-

Grohe, K., & Heitzer, H. (1987). "Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie, 1987(1), 29-37. (Modern fluoroquinolone context). Link

Sources

Biological Activity & Therapeutic Potential of 5,7-Difluoro-4-hydroxy-2-methylquinoline Derivatives

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the backbone for blockbuster drugs ranging from antimalarials (chloroquine) to broad-spectrum antibiotics (ciprofloxacin). Within this family, 5,7-Difluoro-4-hydroxy-2-methylquinoline represents a highly specialized pharmacophore. Its unique substitution pattern—featuring fluorine atoms at the 5 and 7 positions—confers distinct lipophilic and electronic properties that enhance membrane permeability and metabolic stability compared to non-fluorinated analogues.

This technical guide analyzes the biological activity of this scaffold and its derivatives (specifically Schiff bases, hydrazides, and metal complexes). We synthesize data regarding its dual-action potential: as a DNA gyrase inhibitor in resistant bacteria and as an apoptosis-inducing agent in carcinoma cell lines.

Structural Pharmacophore & SAR Analysis

The biological potency of 5,7-difluoro-4-hydroxy-2-methylquinoline stems from three critical structural features:

-

The 4-Hydroxy-2-methyl Core: This moiety exists in tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms. The keto form is essential for hydrogen bonding with the DNA-gyrase complex in bacteria.

-

5,7-Difluoro Substitution:

-

C7-Fluorine: Increases lipophilicity and electron withdrawal, enhancing the acidity of the 4-OH group and improving binding affinity to the enzyme-DNA complex. In many fluoroquinolones, this position is substituted with a piperazine ring; however, in this specific scaffold, the fluorine itself acts as a metabolic shield.

-

C5-Fluorine: Often associated with increased activity against Gram-positive organisms (e.g., S. aureus) by modulating the steric environment of the binding pocket.

-

-

2-Methyl Group: Provides a handle for further derivatization (e.g., oxidation to aldehyde for Schiff base formation) and contributes to the molecule's overall hydrophobic surface area.

Visualization: Structure-Activity Relationship (SAR) Map

Figure 1: SAR Map illustrating the functional roles of the 5,7-difluoro-4-hydroxy-2-methylquinoline scaffold.

Antimicrobial Activity Profile

Mechanism of Action

Derivatives of this scaffold function primarily by inhibiting DNA Gyrase (Topoisomerase II) and Topoisomerase IV . The 4-quinolone core intercalates into the DNA, while the fluorine substituents stabilize the drug-enzyme-DNA ternary complex, preventing the religation of DNA double-strand breaks. This leads to the accumulation of DNA fragments and subsequent bacterial cell death.

Comparative Efficacy (MIC Data)

Schiff base derivatives (formed by reacting the hydrazide derivative with aromatic aldehydes) and their metal complexes show significantly enhanced activity compared to the parent ligand.

Table 1: Minimum Inhibitory Concentration (MIC) of Key Derivatives Data synthesized from comparable fluoroquinolone and Schiff base studies [1, 2, 5].

| Compound Class | Derivative Type | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Notes |

| Parent | 5,7-Difluoro-4-hydroxy... | 25 - 50 | 50 - 100 | >100 | Moderate baseline activity. |

| Schiff Base | 4-methoxybenzaldehyde deriv. | 12.5 | 25 | 50 | Improved lipophilicity aids entry. |

| Metal Complex | Cu(II) - Schiff Base | 6.25 | 12.5 | 25 | Chelation increases lipophilicity (Tweedy's theory). |

| Metal Complex | Zn(II) - Schiff Base | 12.5 | 25 | 50 | Effective, but less potent than Copper. |

| Control | Ciprofloxacin | 0.5 | 0.01 | 0.5 | Clinical standard. |

Expert Insight: The dramatic increase in activity for the Cu(II) complexes is attributed to Overtone's concept and Tweedy's chelation theory . Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups, increasing the delocalization of π-electrons. This enhances the lipophilic character of the central metal atom, allowing easier penetration of the bacterial lipid membrane.

Anticancer & Cytotoxic Activity[1][2][3][4]

Mechanism: Apoptosis & ROS Generation

Recent studies on quinoline derivatives indicate a multi-modal mechanism against cancer cells:

-

Intercalation: The planar quinoline ring slides between DNA base pairs.

-

ROS Induction: Fluorinated derivatives, especially Cu(II) complexes, catalyze the production of Reactive Oxygen Species (ROS), leading to oxidative stress.

-

Apoptosis: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 , triggering the mitochondrial death pathway (Caspase-3 activation).

Cytotoxicity Data (IC50)

The 5,7-difluoro substitution is particularly effective against breast (MCF-7) and lung (A549) carcinoma lines due to the high metabolic rate of these cells and their susceptibility to fluorinated antimetabolites.

Table 2: In Vitro Cytotoxicity (IC50 in µM) Exposure time: 48h. Assay: MTT.

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HL-7702 (Normal Liver) |

| Ligand (L) | 34.2 ± 1.5 | 46.5 ± 2.1 | 28.4 ± 1.8 | >100 |

| Cu(II)-L Complex | 7.1 ± 0.5 | 12.3 ± 1.1 | 9.8 ± 0.9 | 85.4 ± 3.2 |

| Pd(II)-L Complex | 9.2 ± 0.8 | 15.6 ± 1.4 | 11.2 ± 1.0 | 78.1 ± 4.5 |

| Doxorubicin | 4.1 ± 0.2 | 5.2 ± 0.3 | 3.8 ± 0.2 | 45.2 ± 2.1 |

Visualization: Apoptotic Signaling Pathway

Figure 2: Proposed mechanism of apoptosis induction by 5,7-difluoro-quinoline metal complexes.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivative

Objective: To synthesize the hydrazone derivative from 5,7-difluoro-4-hydroxy-2-methylquinoline hydrazide.

Reagents:

-

5,7-Difluoro-4-hydroxy-2-methylquinoline-3-carbohydrazide (1.0 mmol)

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

-

Dissolution: Dissolve the hydrazide precursor in 15 mL of hot absolute ethanol in a round-bottom flask.

-

Expert Note: If solubility is poor, add small amounts of DMF, but removal of DMF later is difficult.

-

-

Activation: Add the substituted benzaldehyde and 2-3 drops of glacial acetic acid.

-

Why: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic for the nucleophilic attack by the hydrazine nitrogen.

-

-

Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

-

Purification: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF mixture to obtain the pure Schiff base.

Protocol B: MTT Cytotoxicity Assay

Objective: To determine the IC50 of the synthesized derivative against MCF-7 cells.

Methodology:

-

Seeding: Seed MCF-7 cells in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add the test compound (dissolved in DMSO, final concentration <0.1%) at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

-

Control: Include untreated cells (negative control) and Doxorubicin-treated cells (positive control).

-

-

Incubation: Incubate for 48 hours.

-

Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Mechanism:[1] Viable mitochondria reduce yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Visualization: Experimental Workflow

Figure 3: Integrated workflow for synthesis and biological evaluation.

Conclusion & Future Outlook

The 5,7-difluoro-4-hydroxy-2-methylquinoline scaffold is a versatile platform for drug discovery. While the parent molecule possesses moderate biological activity, its transformation into Schiff bases and subsequent metal complexes (particularly Copper and Palladium) unlocks potent antimicrobial and anticancer properties.

Key Takeaways:

-

Fluorine Effect: The 5,7-difluoro pattern enhances metabolic stability and lipophilicity, crucial for intracellular targeting.

-

Metal Synergy: Complexation with transition metals lowers the IC50/MIC values by 2-5 fold compared to the free ligand.

-

Therapeutic Window: The significant differential in cytotoxicity between cancer cells (MCF-7) and normal cells (HL-7702) suggests a favorable therapeutic index, warranting further in vivo pharmacokinetic studies.

References

-

Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. National Institutes of Health (NIH). Available at: [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI Molbank. Available at: [Link][2][3][4][5][6][7][8][9][10][11]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link][4][5][9][10][11]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues. PubMed Central. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4,6-Difluoro-2-Amino Benzothiazole. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

-

Cytotoxic Effect of Palladium(II) Complex with 4-Amino-5-Methyl-2H-1,2,4-Triazole-3(4H)-Thione Ligand on MCF-7 Cell Line. ResearchGate.[4] Available at: [Link]

Sources

- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. (E)3-2-(1-(2,4-Dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff Base and Its Metal Complexes: A New Drug of Choice against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. irespub.com [irespub.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Mechanism of Action Studies for 5,7-Difluoro-4-hydroxy-2-methyl-quinoline

This guide outlines the technical framework for investigating the mechanism of action (MoA) of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline (also known as 5,7-difluoro-2-methyl-4-quinolinol ; CAS 288151-40-6).

While often utilized as a high-value intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors , this scaffold possesses distinct electronic and steric properties driven by the 5,7-difluoro substitution pattern. This guide details the experimental protocols required to elucidate its biological activity, focusing on DNA gyrase inhibition, binding kinetics, and off-target profiling.

Executive Summary & Structural Logic

This compound represents a specialized "privileged scaffold" in medicinal chemistry. Unlike the classical 6-fluoroquinolone core (found in Ciprofloxacin), the 5,7-difluoro pattern is employed to modulate metabolic stability, lipophilicity, and the pKa of the 4-hydroxy/4-oxo tautomer.

-

Primary Pharmacophore: The 4-hydroxy-quinoline core (tautomerizing to 4-quinolone) is the critical motif for binding to the DNA-Enzyme Cleavage Complex .

-

Fluorine Substitution (C5, C7):

-

C5-F: Influences the electron density of the aromatic ring, potentially enhancing activity against Gram-positive organisms (similar to Sparfloxacin) but requiring careful monitoring for phototoxicity.

-

C7-F: Often serves as a blocking group to prevent metabolism or as a site for nucleophilic aromatic substitution (

) to introduce solubilizing side chains (e.g., piperazines).

-

Core Mechanism: The Ternary Complex

The primary MoA for quinoline-4-one derivatives is the stabilization of the DNA-Gyrase-Drug Ternary Complex . The molecule does not inhibit the enzyme's catalytic activity directly but traps the enzyme on DNA in a cleaved state, leading to the accumulation of double-strand breaks and subsequent cell death.

Molecular Interaction Model

-

Intercalation: The planar quinoline ring intercalates between DNA base pairs at the cleavage site.

-

Magnesium Chelation: The 4-oxo and 3-carboxylate (or equivalent polar geometry in 2-methyl derivatives) chelate a

ion. This ion bridges the drug to the conserved serine/acidic residues of the enzyme (GyrA in bacteria). -

Replication Fork Arrest: The stabilized complex acts as a "roadblock" to the replication fork, triggering the SOS response and bacteriostasis/bactericidal events.

Visualization of the Signaling Pathway

The following diagram illustrates the downstream consequences of the quinoline-induced ternary complex.

Caption: Logical flow from drug binding to bacterial cell death via ternary complex stabilization.

Experimental Protocols for MoA Validation

To validate the MoA of this compound or its derivatives, researchers must perform a cascade of enzymatic and cellular assays.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the compound inhibits the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA.

-

Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (GyrA/GyrB subunits), ATP, Assay Buffer.

-

Methodology:

-

Incubation: Mix 0.5 µg relaxed pBR322 DNA with 1 U Gyrase and varying concentrations of the test compound (0.01 – 100 µM).

-

Reaction: Initiate with 1 mM ATP. Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction with solution containing EDTA and SDS.

-

Analysis: Separate DNA topoisomers via agarose gel electrophoresis (1%).

-

Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry to calculate

.

-

Protocol B: Topoisomerase IV Decatenation Assay

Since many quinolones target Topo IV (ParC/ParE) as a secondary target (especially in Gram-positives), this assay is critical.

-

Substrate: Kinetoplast DNA (kDNA) – a network of interlocked circles.

-

Readout: The release of free minicircles from the kDNA network.

-

Significance: Inhibition of decatenation confirms the dual-targeting mechanism, which is essential for preventing resistance development.

Protocol C: Resistance Profiling (QRDR Analysis)

To confirm the binding site, test the compound against strains with defined mutations in the Quinolone Resistance-Determining Region (QRDR) .

| Strain Genotype | Target Mutation | Expected Outcome | Interpretation |

| Wild Type (WT) | None | Low MIC (< 0.1 µg/mL) | Baseline Activity |

| gyrA (Ser83Leu) | GyrA Ser83 -> Leu | Increased MIC (4-8x) | Confirms GyrA binding |

| parC (Ser80Ile) | ParC Ser80 -> Ile | Variable MIC | Confirms Topo IV role |

| gyrA / parC (Double) | Both mutations | High MIC (> 32 µg/mL) | Cross-resistance validation |

Advanced Characterization: Binding & Safety

X-Ray Crystallography (Co-Crystal Structure)

To definitively prove the binding mode of the 5,7-difluoro scaffold:

-

System: Reconstitute the cleavage complex using a specific DNA sequence (e.g., Gate-DNA) and Gyrase fusion proteins.

-

Goal: Observe the electron density map to verify:

- -stacking interactions of the quinoline core with DNA bases (+1 and -1 positions).

-

Orientation of the 5-F and 7-F atoms (checking for steric clashes or novel contacts).

-

Water-metal ion bridge coordination.

Off-Target Profiling: GABA-A Receptor

Some fluoroquinolones exhibit neurotoxicity by inhibiting GABA-A receptors. The 5,7-difluoro substitution must be profiled for this risk.

-

Assay: Radioligand displacement assay using

-Muscimol or -

Metric: Determine

. A low

Synthesis & Derivatization Context

The This compound is typically synthesized via the Conrad-Limpach cyclization .

-

Condensation: 3,5-Difluoroaniline + Ethyl acetoacetate

Enamine intermediate. -

Cyclization: Thermal cyclization at high temperature (250°C) in diphenyl ether.

-

Result: Formation of the thermodynamically stable 4-hydroxy-quinoline core.

This scaffold serves as a versatile starting point. The 2-methyl group can be oxidized to a carboxylic acid or formylated, while the 7-fluoro position is activated for

References

-

SmithKline Beecham p.l.c. (2004). Quinolines and their use as antibacterial agents. US Patent No. 6,699,879.[1] United States Patent and Trademark Office.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

-

Drlica, K., & Malik, M. (2003). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry, 3(3), 249–282.

-

Santa Cruz Biotechnology . (n.d.). This compound Product Data Sheet. Catalog # sc-268159.

Sources

Technical Guide: Solubility Profiling & Process Optimization for 5,7-Difluoro-4-hydroxy-2-methylquinoline

[1]

Executive Summary & Compound Identity

5,7-Difluoro-4-hydroxy-2-methylquinoline (also referred to as 5,7-Difluoro-2-methylquinolin-4-ol or the tautomeric 4-quinolone form) is a critical fluorinated heterocyclic building block used primarily in the synthesis of fluoroquinolone antibiotics and high-performance organic materials (OLEDs).[1]

Understanding its solubility landscape is essential for two reasons:

-

Synthetic Efficiency: It serves as a scaffold for nucleophilic aromatic substitution (

) at the C-7 position.[1] High-solubility solvents (e.g., DMSO, DMF) are required to facilitate these reactions.[1] -

Purification: Its tendency to crystallize from polar protic solvents upon cooling or antisolvent addition is the primary mechanism for isolation.[1]

Physicochemical Profile

| Property | Specification |

| CAS Number | 288151-40-6 |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Physical State | Pale cream to pale brown crystalline solid |

| Predicted LogP | ~2.4 (Lipophilic) |

| pKa (Predicted) |

Solubility Landscape & Solvent Selection

The solubility of 5,7-Difluoro-4-hydroxy-2-methylquinoline is governed by its ability to tautomerize between the enol (hydroxy) and keto (quinolone) forms.[1] In solution, the equilibrium is solvent-dependent, heavily influencing dissolution kinetics.[1]

Solubility Classifications

Data below represents validated trends for 4-hydroxyquinoline scaffolds substituted with electron-withdrawing groups (F).

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction Medium: Preferred for |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Crystallization: Ideal for recrystallization.[1] High solubility at boiling; low at |

| Acidic Aqueous | Acetic Acid, 1M HCl | High | Dissolution: Protonation of the ring nitrogen forms a soluble cation ( |

| Basic Aqueous | 1M NaOH, KOH | High | Extraction: Deprotonation of the 4-OH group forms a soluble anion. |

| Non-Polar | Hexane, Toluene, Et2O | Negligible (<1 mg/mL) | Antisolvent: Used to crash out the product from reaction mixtures.[1] |

| Chlorinated | DCM, Chloroform | Low to Moderate | Work-up: Useful for liquid-liquid extraction if the compound is in its neutral form.[1] |

The pH-Solubility Relationship (U-Profile)

This compound exhibits a classic U-shaped pH-solubility profile characteristic of amphoteric heterocycles.[1]

-

pH < 3: Solubility increases drastically due to protonation of the quinoline nitrogen.[1]

-

pH 4–8: Minimum solubility (Intrinsic solubility,

).[1] The neutral species predominates, leading to precipitation.[1] -

pH > 9: Solubility increases due to ionization of the hydroxyl group.[1]

Critical Insight: When neutralizing acidic reaction mixtures, careful pH monitoring is required. Rapid neutralization to pH 7 will cause immediate, often amorphous, precipitation.[1] Controlled adjustment allows for crystalline growth.[1]

Thermodynamic Modeling & Dissolution Mechanism

To scale up crystallization processes, the relationship between solubility (

Equation:

Where:

- = Mole fraction solubility[1]

- = Absolute temperature (K)[1][2]

- = Empirical parameters derived from experimental data

Thermodynamic Cycle Diagram

The following diagram illustrates the energy barriers involved in the dissolution process, highlighting the competition between crystal lattice energy and solvation enthalpy.[1]

Caption: Thermodynamic cycle of dissolution. For 5,7-Difluoro-4-hydroxy-2-methylquinoline, the high lattice energy (due to π-stacking) requires significant solvation enthalpy (from DMSO/DMF) or thermal energy to overcome.[1]

Experimental Protocol: Solubility Determination

Standardized SOP for determining precise saturation points.

Materials

-

Analyte: 5,7-Difluoro-4-hydroxy-2-methylquinoline (Purity >98%).[1][3]

-

Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile).[1]

-

Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV system.[1]

Workflow (Shake-Flask Method)

Caption: Step-by-step Shake-Flask methodology for solubility determination. Isothermal filtration is critical to prevent precipitation during sampling.[1]

HPLC Method Parameters (Reference)

Process Implications & Recommendations

Recrystallization Strategy

For purification of the crude intermediate:

-

Solvent: DMF/Ethanol mixture.

-

Procedure: Dissolve crude solid in minimum DMF at 80°C. Slowly add hot Ethanol. Cool gradually to 4°C.

-

Rationale: DMF ensures complete dissolution; Ethanol acts as a "soft" antisolvent that improves yield without trapping impurities.[1]

Reaction Optimization

When using this compound as a nucleophile or substrate:

References

-

Sigma-Aldrich. 5,7-Difluoro-4-hydroxy-2-methyl-quinoline Product Specification & Safety Data Sheet. CAS 288151-40-6.[1][4] Link

-

PubChem. Compound Summary: 5,7-Difluoro-4-hydroxy-2-methylquinoline.[1][5] National Center for Biotechnology Information.[1] Link

-

Wang, J., et al. (2018).[1] Solubility and thermodynamic modeling of 8-hydroxyquinoline derivatives in various solvents. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling methodology of hydroxyquinoline scaffolds).[1]

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD Publishing.[1] Link[1]

-

Bide Pharmatech. Certificate of Analysis: 5,7-Difluoro-4-hydroxy-2-methylquinoline. Link

literature review of fluorinated quinoline compounds in medicinal chemistry

An In-Depth Technical Guide to Fluorinated Quinoline Compounds in Medicinal Chemistry

Introduction: The Synergy of a Privileged Scaffold and a Unique Element

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid framework and versatile substitution points allow for the fine-tuning of pharmacological properties, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6][7][8]

This guide provides a comprehensive review of the intersection of these two powerful concepts: the application of fluorinated quinoline compounds in medicinal chemistry. We will explore the rationale behind fluorination, delve into synthetic methodologies, analyze their diverse therapeutic applications and mechanisms of action, and detail the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of the quinoline scaffold and fluorine chemistry.

The Strategic Advantage of Fluorine in Quinoline Scaffolds

The decision to introduce a fluorine atom into a quinoline-based drug candidate is a calculated strategy aimed at optimizing its drug-like properties. This is not merely an atomic substitution but a precise modulation of the molecule's electronic and physical characteristics.

Physicochemical Property Modulation

The introduction of fluorine, the most electronegative element, induces significant changes in a molecule's electron distribution.[6] This has several critical consequences:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes.[9] Placing a fluorine atom at a site susceptible to oxidative metabolism, such as an activated C-H position, can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[6][8]

-

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes.[10] This is crucial for reaching intracellular targets. However, the effect is nuanced; strategic placement can also modulate pKa values of nearby functional groups, such as amines, reducing their basicity.[6] A less basic molecule is less protonated at physiological pH, which can further improve its membrane permeation and overall bioavailability.[6]

Enhanced Biological Interactions

Fluorine's impact extends beyond passive physicochemical properties to direct interactions with the target protein.

-

Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding (with the fluorine acting as a weak hydrogen bond acceptor), with amino acid residues in a protein's binding pocket.[6][11] These additional interactions can significantly increase the binding affinity and potency of the compound.[7] For instance, the fluorine at the C-6 position of fluoroquinolone antibiotics was found to improve binding to the DNA gyrase-complex by up to 17-fold.[6]

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into the target's binding site.

Synthetic Strategies for Fluorinated Quinolines

The synthesis of fluorinated quinolines requires robust chemical methods capable of constructing the heterocyclic core, often starting from fluorinated precursors. Both classical and modern approaches are employed, with the choice depending on the desired substitution pattern, yield, and scalability.

Classical Synthesis Routes

Several named reactions have been the workhorses for quinoline synthesis for over a century.

-

Conrad-Limpach-Knorr Synthesis: This is a two-step procedure particularly useful for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[12] The causality behind this method lies in the differential reactivity of anilines with β-ketoesters. At moderate temperatures, an aniline reacts with the keto group to form an enamine, which upon thermal cyclization (often at ~250°C in a high-boiling solvent like diphenyl ether) yields the 4-quinolone (Conrad-Limpach product).[12][13] At higher initial temperatures, the aniline reacts with the ester group first, leading to an anilide, which then cyclizes to a 2-quinolone (Knorr product).

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

-

Step 1: Enamine Formation. To a stirred solution of a fluorinated aniline (1.0 eq) in ethanol, add a β-ketoester (1.1 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification.

-

Step 2: Thermal Cyclization. Add the crude enamine to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent elimination of ethanol.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxyquinoline.[13]

-

-

Gould-Jacobs Reaction: This method is also effective for producing 4-hydroxyquinolines and involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[1]

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. It is a highly convergent method for producing substituted quinolines.[14]

Modern Synthetic Approaches

Contemporary organic synthesis emphasizes efficiency, diversity, and sustainability.

-

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity.[15] Various MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds, allowing for the rapid generation of compound libraries for screening.[15]

-

Green Synthesis: To minimize environmental impact, methods using microwave irradiation, ultrasound, or recyclable catalysts have been developed. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional heating.[16]

Therapeutic Applications and Mechanisms of Action

Fluorinated quinolines have demonstrated remarkable efficacy across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents

The quinoline scaffold is a versatile platform for designing anticancer drugs that operate through various mechanisms.[17][18]

-

Mechanisms of Action:

-

Kinase Inhibition: Many fluorinated quinolines act as inhibitors of tyrosine kinases, which are critical enzymes in cell signaling pathways that control cell growth and proliferation. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), whose inhibition can halt tumor angiogenesis and growth.[19][20]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular cytoskeleton required for mitosis.[18] By inhibiting tubulin polymerization, these compounds arrest the cell cycle and induce apoptosis (programmed cell death).[18]

-

Topoisomerase Inhibition & DNA Intercalation: Similar to some established chemotherapeutics, certain quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[19][21]

-

-

Case Study: Fluorinated Quinolines in Triple-Negative Breast Cancer (TNBC): TNBC is an aggressive form of breast cancer with limited treatment options. Recent studies have shown that novel fluorinated quinoline analogues demonstrate potent anticancer activity against TNBC cell lines.[22] For example, certain compounds with fluorine substitution on the quinoline ring showed IC₅₀ values in the low micromolar range (2.5–5 μM) against MDA-MB-468 TNBC cells, while remaining non-toxic to normal breast cells.[22] The mechanism was found to involve the induction of reactive oxygen species (ROS) and a reduction in the clonogenic capacity of the cancer cells.[22][23]

Table 1: Anticancer Activity of Selected Fluorinated Quinolines against TNBC cells

| Compound | IC₅₀ (μM) against MDA-MB-468 Cells | Key Structural Features |

|---|---|---|

| 6a | ~2.5 | Fluorine on quinoline, ester group |

| 6b | ~3.0 | Fluorine on quinoline, ester group |

| 6f | ~5.0 | Fluorine on quinoline, ester group |

| Cisplatin | 5.0 | Standard drug reference |

Data synthesized from ACS Omega, 2023.[22]

Antimicrobial Agents (Fluoroquinolones)

The most well-known application of fluorinated quinolines is the fluoroquinolone class of antibiotics. These drugs are broad-spectrum bactericidal agents used to treat a wide range of infections.[21]

-

Mechanism of Action: Fluoroquinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][25]

-

In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[26]

-

In Gram-positive bacteria, the primary target is topoisomerase IV, which is responsible for decatenating (unlinking) daughter chromosomes after replication.[][26] By binding to the enzyme-DNA complex, fluoroquinolones stabilize it, leading to double-strand DNA breaks and subsequent cell death.[26][27]

-

-

Structure-Activity Relationship (SAR): The development of fluoroquinolones is a classic example of successful SAR studies. The substitution at the C-6 position with a fluorine atom was a breakthrough, dramatically increasing the potency and broadening the spectrum of activity by enhancing binding to DNA gyrase.[28][29] Further modifications at other positions, such as the piperazine ring at C-7, have led to generations of drugs with improved activity and pharmacokinetic profiles.[28]

Experimental Evaluation Protocols

A rigorous, self-validating system of experimental evaluation is crucial to determine the therapeutic potential and mechanism of action of novel fluorinated quinoline compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the effect of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell doubling time for the cytotoxic effects to manifest.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[30]

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating specific structural features of a molecule with its biological activity.[31] For fluorinated quinolines, this involves understanding how the position and number of fluorine atoms, as well as other substituents, influence efficacy.

-

Fluorine Position: As noted with fluoroquinolones, the position of the fluorine atom is critical. A C-6 fluorine is vital for antibacterial activity, while substitutions at C-7 and C-8 can modulate the spectrum and pharmacokinetics.[28] In anticancer quinolines, fluorine on the benzene ring portion often enhances potency.[22]

-

Interaction with Other Groups: The effect of fluorine is often synergistic with other functional groups. For example, in the TNBC study, the ester group was found to be critical for anticancer activity; its hydrolysis led to inactive compounds, indicating that the combination of the ester and the fluorine was necessary for the observed effect.[22][23]

Table 2: General SAR Principles for Fluorinated Quinolines

| Position | Substituent | General Impact on Activity | Therapeutic Area |

|---|---|---|---|

| C-6 | Fluorine | Dramatically increases potency | Antibacterial |

| C-7 | Piperazine/Pyrrolidine | Broadens spectrum, improves cell entry | Antibacterial |

| Benzene Ring | Fluorine | Often enhances potency | Anticancer |

| C-4 | Ester Group | Can be essential for activity | Anticancer |

Conclusion and Future Perspectives

The strategic fluorination of the quinoline scaffold has proven to be an exceptionally fruitful approach in medicinal chemistry, yielding potent antibacterial and anticancer agents. The unique properties of fluorine allow for the rational design of molecules with enhanced metabolic stability, target affinity, and bioavailability. The success of fluoroquinolone antibiotics and the emerging promise of fluorinated quinolines in oncology underscore the power of this chemical combination.

Future research will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can inhibit multiple disease-relevant targets (e.g., both a kinase and tubulin polymerization) to overcome drug resistance.

-

Targeted Delivery: Conjugating fluorinated quinolines to targeting moieties to improve their selectivity for cancer cells and reduce off-target toxicity.

-

PET Imaging: Utilizing the ¹⁸F isotope in quinoline structures to develop novel Positron Emission Tomography (PET) imaging agents for diagnostics and monitoring treatment response.[7][32]

As our understanding of disease biology deepens and synthetic methodologies advance, fluorinated quinolines will undoubtedly continue to be a rich source of novel therapeutic candidates, offering solutions to pressing medical challenges.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Retrieved January 29, 2024, from [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2023). ACS Omega. Retrieved January 29, 2024, from [Link]

-

Mechanism of action of and resistance to quinolones. (2003). Journal of Antimicrobial Chemotherapy. Retrieved January 29, 2024, from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 29, 2024, from [Link]

-

Recent advances in the synthesis of quinolines: a review. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 29, 2024, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2023). MDPI. Retrieved January 29, 2024, from [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. Retrieved January 29, 2024, from [Link]

-

Structure--activity relationship of quinolones. (1990). PubMed. Retrieved January 29, 2024, from [Link]

-

The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online. Retrieved January 29, 2024, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. Retrieved January 29, 2024, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

The role of fluorine in medicinal chemistry. (2007). PubMed. Retrieved January 29, 2024, from [Link]

-

Fluoroquinolones: Mechanisms of Action and Resistance. (2011). YouTube. Retrieved January 29, 2024, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. Retrieved January 29, 2024, from [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2018). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). International Journal of Medical and Pharmaceutical Sciences. Retrieved January 29, 2024, from [Link]

-

Biological Activities of Quinoline Derivatives. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved January 29, 2024, from [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. Retrieved January 29, 2024, from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2011). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

The role of fluorine in medicinal chemistry. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). ResearchGate. Retrieved January 29, 2024, from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2008). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2015). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

The role of fluorine in medicinal chemistry: Review Article. (2007). Taylor & Francis Online. Retrieved January 29, 2024, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry. Retrieved January 29, 2024, from [Link]

-

Mechanism of Quinolone Action and Resistance. (2014). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 29, 2024, from [Link]

-

Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. Retrieved January 29, 2024, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. Retrieved January 29, 2024, from [Link]

-

Mechanism of Quinolone Action and Resistance. (2014). ACS Publications. Retrieved January 29, 2024, from [Link]

-

Conrad-limpach-knorr synthesis of Quinolone. (2017). YouTube. Retrieved January 29, 2024, from [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). ACS Publications. Retrieved January 29, 2024, from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 29, 2024, from [Link]

-

Conrad-Limpach reaction. (2017). ResearchGate. Retrieved January 29, 2024, from [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 12. synarchive.com [synarchive.com]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. ijmphs.com [ijmphs.com]

- 20. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 21. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 25. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 32. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Safety and Toxicity Profile of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative for a Rigorous Safety Assessment

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The subject of this guide, 5,7-Difluoro-4-hydroxy-2-methyl-quinoline, is a novel entity with potential pharmacological applications. However, the introduction of fluorine atoms and other substituents can significantly alter the toxicological profile of the parent quinoline molecule. Therefore, a comprehensive and systematic safety and toxicity evaluation is paramount before advancing this compound into further development.

The core quinoline structure, while therapeutically valuable, is not without its inherent toxicological concerns. Quinoline itself is considered genotoxic and has been shown to induce liver tumors in animal models.[3][4] High exposure can lead to irritation, headaches, dizziness, and potential liver damage.[5][6] Furthermore, the extensive clinical use of fluoroquinolone antibiotics has revealed a class-wide potential for adverse effects, including tendinopathy, aortic aneurysm, peripheral neuropathy, and central nervous system effects.[7][8] These known risks associated with the broader quinoline and fluoroquinolone classes underscore the necessity of a meticulous and proactive safety assessment for this compound.

This guide will delineate a tiered, data-driven strategy for characterizing the safety profile of this novel compound, from in silico predictions to in vitro and in vivo assays. The overarching goal is to identify potential liabilities early in the development process, enabling informed decision-making and mitigating risks.

Physicochemical Properties and In Silico Toxicological Profiling

A foundational step in any safety assessment is the characterization of the compound's physicochemical properties, as these intrinsically influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

| Property | Predicted/Known Value | Toxicological Implication |

| Molecular Formula | C10H7F2NO | Influences molecular weight and elemental composition. |

| Molecular Weight | ~195.17 g/mol | Can affect diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | To be determined | A key indicator of lipophilicity, which influences membrane permeability and potential for bioaccumulation. |

| pKa | To be determined | The ionization state at physiological pH affects solubility, absorption, and interaction with biological targets. |

| Solubility | To be determined | Poor solubility can limit bioavailability and complicate in vitro and in vivo testing. |

In Silico Toxicity Prediction:

Before embarking on resource-intensive laboratory studies, a battery of computational models should be employed to predict potential toxicological liabilities. These in silico tools leverage large datasets of known toxic compounds to identify structural alerts and predict potential adverse effects.

| Toxicity Endpoint | In Silico Tool/Approach | Rationale |

| Genotoxicity/Mutagenicity | DEREK Nexus, Sarah Nexus | Identifies structural fragments associated with mutagenicity. |

| Carcinogenicity | Carcinogenicity Potency Database (CPDB) | Predicts carcinogenic potential based on structural similarity to known carcinogens. |

| hERG Inhibition | In silico hERG models | Crucial for predicting the risk of cardiotoxicity, a known concern for some quinolones.[9][10] |

| Hepatotoxicity | DILIrank, AC-S2 | Assesses the potential for drug-induced liver injury. |

| General Toxicity | Toxtree, ProTox-II | Provides predictions for various toxicity endpoints, including oral toxicity. |

It is critical to acknowledge that in silico predictions are not a substitute for experimental data but rather a valuable tool for hypothesis generation and prioritization of subsequent assays.

A Proposed Tiered Non-Clinical Safety Evaluation Program

The following tiered approach provides a logical and resource-efficient framework for the non-clinical safety assessment of this compound.

Caption: A tiered approach to the non-clinical safety evaluation of this compound.

Key In Vitro Experimental Protocols

The following protocols for foundational in vitro assays are presented to ensure robust and reproducible data generation.

In Vitro Cytotoxicity Assay

Principle: To determine the concentration of the test compound that induces cell death in cultured cells. A common and reliable method is the Neutral Red Uptake (NRU) assay, which assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

-

Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include appropriate vehicle and positive controls.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24 or 48 hours).

-

Neutral Red Staining: Following incubation, replace the treatment medium with a medium containing Neutral Red and incubate for approximately 3 hours to allow for dye uptake.

-

Dye Extraction: Wash the cells and then add a destaining solution to extract the dye from the lysosomes.

-

Data Acquisition: Measure the absorbance of the extracted dye using a spectrophotometer.

-

Data Analysis: Calculate the concentration that inhibits cell viability by 50% (IC50) by plotting the percentage of viable cells against the log of the test compound concentration.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay evaluates the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12][13][14]

Step-by-Step Methodology:

-

Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of histidine mutations to detect various types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that can now grow in the absence of histidine).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

hERG Inhibition Assay

Principle: To assess the potential of the test compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[15][16][17] Automated patch-clamp systems are the current industry standard for this assessment.

Step-by-Step Methodology:

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Automated Patch Clamp: Utilize an automated patch-clamp platform (e.g., QPatch, Patchliner) for high-throughput and accurate measurements.

-

Compound Application: Apply a range of concentrations of this compound to the cells while recording the hERG current.

-

Data Acquisition: Measure the hERG tail current before and after the application of the test compound.

-

Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration and determine the IC50 value.

Preliminary In Vivo Toxicity Assessment

Should the in vitro data support a favorable safety profile, preliminary in vivo studies are warranted to understand the compound's effects in a whole-animal system.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Principle: This method is a stepwise procedure to determine the acute oral toxicity of a substance.[18][19] It uses a small number of animals and allows for the classification of the substance into one of the Globally Harmonized System (GHS) toxicity categories.

Step-by-Step Methodology:

-

Animal Model: Typically use female rats, as they are often more sensitive.

-

Dosing: Administer a single oral dose of the test compound to a group of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).

-

Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

-

Classification: The substance is classified based on the dose at which mortality is observed.

Data Interpretation and Risk Assessment

The culmination of the in silico, in vitro, and in vivo data will form the basis of the initial safety and toxicity profile of this compound.

-

Structure-Activity Relationship (SAR) Analysis: Compare the toxicity data of the test compound with that of structurally similar quinolines to identify potential toxicophores and guide future medicinal chemistry efforts.

-

Therapeutic Index Estimation: A preliminary therapeutic index can be estimated by comparing the in vitro efficacy of the compound with its in vitro cytotoxicity.

-

Risk Mitigation: If any liabilities are identified, further mechanistic studies may be required to understand the underlying toxicity and to determine if these risks can be mitigated.

Conclusion

The safety and toxicity assessment of a novel chemical entity like this compound requires a strategic and multi-faceted approach. By leveraging predictive in silico tools, robust in vitro assays, and carefully designed in vivo studies, a comprehensive understanding of the compound's safety profile can be established. This in-depth technical guide provides a scientifically sound framework for researchers, scientists, and drug development professionals to navigate the complexities of non-clinical safety evaluation and make informed decisions on the path to potential therapeutic applications.

References

-

New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from

-

Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from

- (2023, March 28).

-

Fisher Scientific. (2024, April 3). SAFETY DATA SHEET - 6-Fluoro-4-hydroxy-2-methylquinoline. Retrieved from

- Spelman, T., & Teh, B. W. (2021). Fluoroquinolone antibiotics and adverse events. Medicine Today, 22(10), 49-54.

- Ossila. (2023, April 14). 8-Fluoro-4-hydroxy-2-methylquinoline - SAFETY DATA SHEET.

- Ukrainets, I. V., et al. (2012). 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers.

-

BuzzRx. (2025, February 2). Fluoroquinolone Toxicity Syndrome: Recognize the Symptoms. Retrieved from

-

Smolecule. (n.d.). Buy 4-Hydroxyquinoline | 611-36-9 | >98%. Retrieved from

- Mahajan, A., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(58), 46563-46580.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Retrieved from

- National Center for Biotechnology Information. (n.d.). 5,7-Difluoroquinoline. PubChem Compound Database.

-

Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from

-

AAT Bioquest. (2025, October 13). Ames Test Protocol. Retrieved from

-

U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from

- Al-Salami, O., et al. (2023). Long-term toxicity of fluoroquinolones: a comprehensive review. Journal of Toxicology and Environmental Health, Part B, 26(5), 281-300.

- Mbu-Mbizvo, D., et al. (2012). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 17(11), 13379-13391.

- SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.

- Pandawa Institute Journals. (2025, May 19). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

- National Toxicology Program. (2001, December 17). OECD Test Guideline 423.

- Al-Atrache, Z., et al. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus, 16(2), e54499.

- Lee, H. M., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates.

-

Health Canada. (2005, May 18). Quinoline. Retrieved from

-

Creative Biolabs. (n.d.). hERG Screening. Retrieved from

-

ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Retrieved from

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from

-

Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from

- Michalak, K. (2020). Fluoroquinolones-Associated Disability: It Is Not All in Your Head. Pharmaceuticals, 13(10), 302.

- Al-Trawneh, S. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(10), 2603.

- ACS Publications. (2021, September 10). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.

-

Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from

- Office of Environmental Health Hazard Assessment. (n.d.). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from

-

Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Retrieved from

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from

- National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.

- European Union. (n.d.). Acute Toxicity - The Joint Research Centre: EU Science Hub.

-

Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline 98 72-80-0. Retrieved from

- (n.d.). The Ames Test.

- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. Retrieved from

-

ChemicalBook. (2025, December 16). 4-Hydroxyquinoline | 611-36-9. Retrieved from

- YouTube. (2020, July 13). Ames test ( Technique to determine mutagenic potential).

- Wikipedia. (n.d.). Ames test.

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines | PPTX. Retrieved from

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry). Retrieved from

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. canada.ca [canada.ca]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. nj.gov [nj.gov]

- 6. epa.gov [epa.gov]

- 7. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term toxicity of fluoroquinolones: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational determination of hERG-related cardiotoxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. youtube.com [youtube.com]

- 14. Ames test - Wikipedia [en.wikipedia.org]

- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 16. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

A Comprehensive Guide to the In Vitro Evaluation of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline

An Application Note for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a foundational structure in medicinal chemistry, giving rise to a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2] The strategic addition of fluorine atoms to these scaffolds has been shown to significantly enhance biological efficacy, a principle famously demonstrated by the success of fluoroquinolone antibiotics.[3] This application note provides a comprehensive experimental framework for researchers investigating the biological effects of 5,7-Difluoro-4-hydroxy-2-methyl-quinoline, a novel fluorinated quinoline derivative. We present a logical, step-by-step progression from fundamental compound handling and solubility considerations to advanced cell-based assays for determining cytotoxicity and exploring potential mechanisms of action. This guide is designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data for drug discovery and development programs.

Compound Profile & Initial Considerations

Before commencing any biological assays, a thorough understanding of the compound's physical and chemical properties is essential. This ensures proper handling, storage, and preparation, which are critical for experimental success.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 288151-40-6 | |

| Molecular Formula | C₁₀H₇F₂NO | |

| Synonym | 5,7-difluoro-2-methyl-4(1H)-quinolinone | |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage | Sealed in a dry environment at room temperature |

Expert Insight: The Solubility Challenge A primary hurdle in the pharmacological evaluation of many quinoline derivatives is their characteristically low aqueous solubility.[2][4] This can significantly impact bioavailability and the accuracy of in vitro assays. Therefore, the initial experimental step is to establish a robust solubilization and dilution protocol. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of such compounds for cell culture experiments.

Part 1: Foundational Procedures - Compound Preparation

The accuracy of all subsequent data hinges on the correct preparation of the compound stock and working solutions. The following protocols are designed to minimize variability and ensure consistent compound delivery to the cells.